N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
This compound features a benzothiazole core substituted at the 6-position with a carboxamide group. The ethyl linker connects two heterocyclic moieties: a furan-2-yl group and a 1H-pyrazole ring.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-17(12-4-5-13-16(9-12)24-11-19-13)18-10-14(15-3-1-8-23-15)21-7-2-6-20-21/h1-9,11,14H,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGQTQWQMPQIPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the furan and pyrazole groups through various coupling reactions. The final step usually involves the formation of the carboxamide group under mild conditions to avoid decomposition of the sensitive furan and pyrazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Pyrazolines and other reduced forms.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of benzothiazoles have been shown to possess potent antibacterial and antifungal activities due to their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity .
Anticancer Potential
Benzothiazole derivatives are recognized for their anticancer properties. Studies have demonstrated that this compound may act as an inhibitor of human neutrophil elastase, which is implicated in cancer metastasis and tissue remodeling . This suggests potential applications in cancer therapy, particularly in targeting metastatic processes.
Inhibitory Effects on Enzymes
The compound has also been investigated for its enzyme inhibitory activities. For example, it has shown promise as an inhibitor of various kinases involved in cancer progression . Such inhibitory effects could be beneficial in developing targeted therapies for various malignancies.
Synthesis and Production Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Preparation of the Benzo[d]thiazole Core : This initial step lays the foundation for further functionalization.
- Introduction of Furan and Pyrazole Groups : Various coupling reactions are employed to incorporate these moieties.
- Formation of the Carboxamide Group : The final step usually involves mild conditions to avoid decomposition of sensitive components .
Table 2: Synthesis Steps
| Step | Description |
|---|---|
| 1. Benzo[d]thiazole Core | Initial synthesis step |
| 2. Furan & Pyrazole Addition | Coupling reactions for functionalization |
| 3. Carboxamide Formation | Finalization under mild conditions |
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of related benzothiazole derivatives against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range .
Case Study 2: Enzyme Inhibition Mechanism
Another investigation focused on the enzyme inhibition mechanism of this compound against human neutrophil elastase. The binding affinity was assessed using molecular docking studies, revealing strong interactions with key residues within the active site of the enzyme . This suggests that such compounds could be developed into therapeutic agents targeting inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The furan and pyrazole rings can form hydrogen bonds and π-π interactions with proteins and nucleic acids, while the benzo[d]thiazole moiety can interact with enzyme active sites. These interactions can modulate the activity of various biological pathways, leading to its observed bioactivity.
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Diversity : The target compound’s furan-pyrazole-ethyl linker distinguishes it from analogs like Compound 20 (sulfonamide) or FFF-31 (diazirine-alkyne). Furan and pyrazole groups may enhance π-π stacking or hydrogen bonding in target interactions compared to bulkier substituents .
- Synthetic Flexibility : The ethyl linker allows modular synthesis, akin to methods used for FFF-31 and Compound 20 , where carboxamide formation is achieved via EEDQ-mediated coupling or biophase-compatible reactions .
Anticancer Activity
- Compound 6d : Exhibited potent VEGFR-2 inhibition (IC₅₀ = 0.42 µM) and apoptosis induction in cancer cells. The thiadiazole-thioacetamide moiety likely contributes to kinase binding.
- Compound 23 : Pyridinylamino substituents showed moderate cytotoxicity (IC₅₀ ~10 µM) in preliminary screens.
- However, the absence of a nitro group (cf. 6d) may reduce electrophilicity and off-target reactivity.
Pharmacokinetic and Physicochemical Properties
- LogP and Solubility : The target compound’s furan ring (logP ~2.1 predicted) may improve solubility compared to Compound 20 (logP ~2.8) but reduce membrane permeability relative to FFF-31 (logP ~1.9 due to diazirine) .
Computational and Structural Insights
- Molecular Docking : For Compound 6d , docking studies revealed hydrogen bonding with VEGFR-2’s Asp1046 and hydrophobic interactions with Phe1047 . The target compound’s pyrazole may similarly engage Asp1046, while furan could stabilize π-alkyl interactions.
- Toxicity Predictions : Analogous benzothiazoles (e.g., Compound 20 ) show low Ames test mutagenicity, suggesting the target compound’s safety profile may align with this trend .
Biological Activity
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has attracted significant attention due to its promising biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H14N4O2S, with a molecular weight of 338.39 g/mol. It features a unique structural framework that includes a furan moiety, a pyrazole ring, and a benzo[d]thiazole backbone. This combination of heterocycles is known for its diverse biological activities, enhancing the compound's potential as a therapeutic agent.
The primary biological activity of this compound is attributed to its role as an inhibitor of human neutrophil elastase (HNE) . HNE is an enzyme involved in inflammatory processes and tissue remodeling, making this compound a candidate for treating conditions associated with excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders.
In addition to its elastase inhibitory activity, preliminary studies suggest that this compound may exhibit antimicrobial , antifungal , and anticancer properties. The presence of the pyrazole moiety is particularly noteworthy as it has been linked to various pharmacological effects, including anti-inflammatory and anticancer activities .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating significant antimicrobial activity with low MIC values . The study also assessed the compound's ability to inhibit biofilm formation, which is crucial for treating persistent infections.
- Anticancer Potential : Research involving various cancer cell lines indicated that this compound could induce apoptosis through multiple pathways. In vitro studies showed that it effectively reduced cell viability in several cancer types, suggesting its potential as a chemotherapeutic agent .
- Inflammatory Disorders : Given its role as an HNE inhibitor, this compound has been investigated for its therapeutic potential in managing inflammatory diseases like COPD. The inhibition of elastase activity could mitigate tissue damage associated with chronic inflammation.
Q & A
Q. How can chemoproteomics identify novel targets for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
